[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
Description
Properties
CAS No. |
54953-03-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3 |
InChI Key |
SAOJIYINYDNITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Source: EvitaChem synthesis summary (2025)
Additional Notes on Reaction Mechanisms and Influencing Factors
- The dimethyl groups on the propylidene moiety introduce steric hindrance, which can affect the rate and selectivity of the condensation reaction.
- Electronic effects from the methoxy substituent on the phenyl ring increase nucleophilicity of the hydrazine nitrogen, potentially enhancing reaction efficiency.
- Solvent polarity and pH influence the equilibrium between hydrazine and hydrazone forms.
- Careful temperature control prevents side reactions such as hydrolysis or polymerization.
Summary Table of Preparation Steps
| Step Number | Process Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Diazotization of 4-methoxyaniline | 4-Methoxyaniline, HCl, NaNO2 | 0–40 °C, 10–100 min | Formation of 4-methoxyphenyl diazonium salt |
| 2 | Reduction to hydrazine salt | Ammonium sulfite, HCl | Ambient to 30 °C, 60–70 min | 4-Methoxyphenyl hydrazine hydrochloride salt |
| 3 | Condensation with dimethyl ketone | 4-Methoxyphenyl hydrazine, 2,2-dimethylpropanal | Room temp to mild heat, several hours | Formation of this compound |
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related hydrazine derivatives, emphasizing substituent effects, synthetic routes, and biological activities.
Structural Analogues
Pharmacological Profiles
Biological Activity
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a hydrazine moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression. The compound's hydrazine group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect cellular signaling pathways.
1. Antioxidant Activity
Research indicates that hydrazone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in conditions like arthritis and inflammatory bowel disease.
3. Anticancer Potential
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in colon cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 12.5 | Apoptosis induction |
| MCF-7 (breast) | 15.0 | ROS generation |
| HCT116 (colon) | 10.0 | Caspase activation |
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted on a rat model of arthritis showed that administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated rats.
Case Study 2: Anticancer Efficacy in Xenograft Models
In xenograft models using human colon cancer cells, treatment with the compound resulted in a substantial reduction in tumor volume compared to untreated controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers such as Ki-67.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine to maximize yield and purity?
- Methodological Answer : Synthesis requires strict control of reaction parameters. Key steps include:
- Temperature : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation.
- pH : Adjust to 6.5–7.5 using aqueous sodium bicarbonate to stabilize intermediates.
- Monitoring : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) to track progress. Final purification via column chromatography (silica gel, gradient elution) ensures >95% purity .
- Analytical Validation : Confirm structure via H/C NMR (e.g., methoxy singlet at δ 3.8 ppm, hydrazine NH protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Recommended Techniques :
- NMR Spectroscopy : Critical for identifying steric environments (e.g., dimethyl groups at δ 1.2–1.4 ppm) and hydrazine connectivity.
- FT-IR : Detect C=N stretching (~1600 cm) and N–H vibrations (~3300 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 235.1) .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethylpropylidene moiety influence reactivity in organic reactions?
- Mechanistic Insight : The bulky dimethyl groups create steric hindrance, limiting nucleophilic attack at the hydrazine nitrogen. This favors alternative pathways, such as:
- Cyclization Reactions : Formation of five-membered heterocycles under acidic conditions (e.g., acetic acid reflux) .
- Selective Alkylation : Preferential reaction at less hindered sites, confirmed by X-ray crystallography of derivatives .
- Experimental Design : Compare reaction outcomes with structurally analogous compounds lacking dimethyl groups (e.g., phenylhydrazine derivatives) to isolate steric effects .
Q. What strategies resolve contradictions in reported biological activities (e.g., insecticidal vs. enzyme-inhibitory effects)?
- Root Cause Analysis :
- Purity Variability : Contaminants from incomplete synthesis (e.g., unreacted hydrazine precursors) may skew bioassays. Validate purity via HPLC (>98%) before testing .
- Structural Analogues : Compare bioactivity of this compound with derivatives (Table 1) to identify pharmacophores .
Table 1 : Bioactivity Comparison of Hydrazine Derivatives
| Compound | Insecticidal Activity (LD, ppm) | Enzyme Inhibition (% at 10 µM) |
|---|---|---|
| Target Compound | 12.5 | 45 (α-amylase) |
| 1-(Phenyl)hydrazine | 25.0 | 12 |
| 1-(Cyclohexyl)hydrazine | 18.0 | 28 |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to α-amylase (PDB ID: 1PPI). The methoxyphenyl group shows π-π stacking with Tyr151, while the hydrazine forms hydrogen bonds with Asp197 .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC data to optimize substituents for enhanced activity .
Data Contradiction & Validation
Q. Why do different studies report varying yields for the same synthetic route?
- Resolution :
- Parameter Sensitivity : Minor pH fluctuations (±0.5) during hydrazine condensation reduce yields by 15–20%. Standardize buffers (e.g., phosphate buffer, pH 7.0) .
- Byproduct Analysis : GC-MS identifies side products (e.g., Schiff bases from aldehyde impurities), necessitating pre-reaction purification of starting materials .
Structural & Functional Analysis
Q. What role does the 4-methoxyphenyl group play in modulating solubility and bioactivity?
- Mechanistic Role :
- Solubility : The methoxy group enhances water solubility (logP reduction from 3.2 to 2.5) via hydrogen bonding, critical for in vitro assays .
- Bioactivity : Methoxy’s electron-donating effect stabilizes charge-transfer complexes with enzyme active sites, enhancing inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
